molecular formula C16H16O2 B14694781 4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol CAS No. 34591-41-8

4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol

Cat. No.: B14694781
CAS No.: 34591-41-8
M. Wt: 240.30 g/mol
InChI Key: ANOINEJMMUGSIY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is a phenolic compound known for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol typically involves the reaction of 4-methoxybenzaldehyde with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3, it reduces the expression of inflammatory proteins and amyloidogenic proteins, thereby mitigating inflammation and amyloidogenesis .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Known for its antioxidant properties.

    2-Methoxy-4-(3-phenylprop-2-en-1-yl)phenol: Similar structure but with different substitution patterns.

    4-Hydroxy-3-methoxybenzaldehyde:

Uniqueness

4-Methoxy-2-(3-phenylprop-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit the STAT3 pathway. This makes it a valuable compound for therapeutic research .

Properties

CAS No.

34591-41-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-methoxy-2-(3-phenylprop-2-enyl)phenol

InChI

InChI=1S/C16H16O2/c1-18-15-10-11-16(17)14(12-15)9-5-8-13-6-3-2-4-7-13/h2-8,10-12,17H,9H2,1H3

InChI Key

ANOINEJMMUGSIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CC=CC2=CC=CC=C2

Origin of Product

United States

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